n-(2-Amino-2-oxoethyl)-4-nitrobenzamide

Description

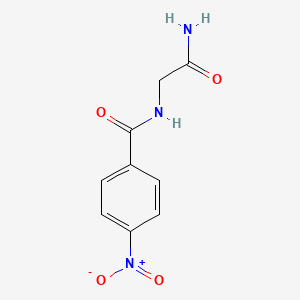

N-(2-Amino-2-oxoethyl)-4-nitrobenzamide (CAS 5410-49-1) is a nitroaromatic amide derivative with the molecular formula C₉H₉N₃O₄ and a molecular weight of 223.188 g/mol . Its structure comprises a 4-nitrobenzamide core linked to a 2-amino-2-oxoethyl group via an amide bond. Key physicochemical properties include:

- Hydrogen bond donors: 2 (amide NH and urea-like NH₂)

- Hydrogen bond acceptors: 4 (amide carbonyl, nitro group, and urea-like carbonyl)

- Rotatable bonds: 4, indicating moderate conformational flexibility .

Properties

CAS No. |

5410-49-1 |

|---|---|

Molecular Formula |

C9H9N3O4 |

Molecular Weight |

223.19 g/mol |

IUPAC Name |

N-(2-amino-2-oxoethyl)-4-nitrobenzamide |

InChI |

InChI=1S/C9H9N3O4/c10-8(13)5-11-9(14)6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H2,10,13)(H,11,14) |

InChI Key |

KAYJNRVUJFLXMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-oxoethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-oxoethyl)-4-nitrobenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of N-(2-Amino-2-oxoethyl)-4-aminobenzamide, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Amino-2-oxoethyl)-4-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-oxoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,2-Diphenylethyl)-4-nitrobenzamide

N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide (2c)

- Molecular formula : C₂₁H₁₆BrN₃O₅ (from ).

- Key features : Dual benzamide structure with bromo and methoxy substituents.

- Synthesis : Traditional N-acylation using 4-nitrobenzoyl chloride and pyridine, yielding 67% .

- Properties :

- Applications: Not explicitly stated, but bromo groups often enhance pharmacokinetic retention.

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Molecular formula : C₁₅H₁₃ClN₂O₃ .

- Key features : Chlorophenethyl group enhances steric bulk and halogen bonding.

- Fragmentation :

- Applications : Neurokinin-2 antagonists and intermediates for cyclic compounds .

Comparative Analysis Table

Key Research Findings

- Nitro Group Impact : The nitro moiety enhances electrophilicity and bioactivity across analogs, enabling DNA interaction (e.g., mutagenicity in nitroaromatics) or enzyme inhibition .

- Synthetic Advances : Solvent-free methods (e.g., ball milling) improve sustainability for nitrobenzamide synthesis .

- Mass Spectrometry Trends : Common fragments (e.g., m/z 150 ) arise from nitrobenzoyl cleavage, but substituents alter secondary fragmentation (e.g., diphenylethyl vs. chlorophenethyl) .

- Bioactivity Variance : Bulky substituents (e.g., diphenylethyl) reduce solubility but improve target binding, while sulfamoyl groups enhance enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.